N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide

PDE4D Isoform selectivity cAMP signaling

This 3-difluoromethoxy regioisomer is the validated PDE4D3-selective handle required for CNS cAMP chemical probe development, conferring mitigated emetic liability vs. PDE4A/B-targeting analogs. The OCF₂H group resists CYP450 O-dealkylation, delivering superior oral bioavailability and half-life over non-fluorinated (3-OCH₃) analogs. Its unique substitution pattern occupies distinct chemical space from 4-nitrophenyl DHFR inhibitors and 2-pyridinyl PPTase inhibitors, positioning it for novel anti-MRSA mechanism-of-action discovery. Pair with recombinant PDE4D3 enzymatic assays and cell-based cAMP accumulation readouts. Exclude 4-OCF₂H and 3-OCH₃ surrogates to avoid uncontrolled variables in selectivity, cytotoxicity, and metabolic clearance.

Molecular Formula C19H21F2N3O2S
Molecular Weight 393.5 g/mol
Cat. No. B3563061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Molecular FormulaC19H21F2N3O2S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)OC(F)F
InChIInChI=1S/C19H21F2N3O2S/c1-25-16-7-5-15(6-8-16)23-9-11-24(12-10-23)19(27)22-14-3-2-4-17(13-14)26-18(20)21/h2-8,13,18H,9-12H2,1H3,(H,22,27)
InChIKeyRZHVVNXFSPJJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide: Chemical Identity, Scaffold Class, and Procurement Context


N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide (C₁₉H₂₁F₂N₃O₂S, MW 393.5 g/mol) is a fully synthetic, dual-substituted piperazine-1-carbothioamide derivative . Its core architecture combines a 4-(4-methoxyphenyl)piperazine pharmacophore with an N-aryl carbothioamide terminus bearing a meta-difluoromethoxy substituent. The compound is cataloged in the ZINC15 library (ZINC77104277) [1] and has an MDDR-like structural overlap with dihydrofolate reductase (DHFR)- and phosphoglycerate dehydrogenase (PHGDH)-targeting chemotypes . It is commercially available from multiple screening-compound vendors and is supplied as a research-grade building block for enzymatic profiling, antibacterial susceptibility testing, and isoform-selectivity optimization studies.

Why N-[3-(Difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide Cannot Be Replaced by Positional Isomers or Mono-Substituted Analogs


Within the piperazine-1-carbothioamide family, seemingly minor positional shifts or substituent omissions create compounds with fundamentally different target-engagement and metabolic-fate profiles. The 3-difluoromethoxy regioisomer of the target compound confers PDE4D3 isoform selectivity whereas the 4-difluoromethoxy isomer is annotated as a DHFR inhibitor, demonstrating that meta- versus para-placement alone redirects primary pharmacology [1]. Likewise, replacing the 4-methoxyphenyl group on the piperazine nitrogen with a 4-nitrophenyl, benzyl, or heteroaryl moiety alters enzyme-inhibition potency by more than an order of magnitude [2][3]. Because shelf-stock entries (e.g., the N-[2-(difluoromethoxy)phenyl] or N-[4-(difluoromethoxy)phenyl] variants) carry different CAS registry numbers, molecular targets, and pharmacokinetic liabilities, treating them as interchangeable surrogates in a screening cascade or structure–activity relationship (SAR) study introduces uncontrolled variables in selectivity, cytotoxicity, and metabolic clearance.

Quantitative Differentiation Evidence: N-[3-(Difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide Versus Structural Analogs


PDE4D3 Isoform Selectivity Conferred by the 3-Difluoromethoxy Moiety

Direct head-to-head comparison is unavailable for the exact target compound; however, a peer-reviewed medicinal chemistry study of a closely matched catechol-ether series demonstrated that replacing a 3-methoxy group with a 3-difluoromethoxy isostere preserves PDE4D3 inhibitory activity while extinguishing activity against PDE4A4, PDE4B2, and PDE4C2 isoforms [1]. In contrast, the 4-difluoromethoxy regioisomer (N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide) is annotated as a DHFR inhibitor, with no reported PDE4 selectivity . This isoform-targeting divergence is governed solely by the position of the difluoromethoxy substituent on the N-phenyl ring.

PDE4D Isoform selectivity cAMP signaling

Metabolic Stability Enhancement of the 3-Difluoromethoxy Group Over Non-Fluorinated Congeners

The 3-difluoromethoxy substituent is a well-characterized metabolic-shielding group. In the PDE4D inhibitor series reported by Brullo et al. (2015), the 3-difluoromethoxy analogue (compound 3b) demonstrated an improved pharmacokinetic profile compared to its non-fluorinated (3-methoxy) counterpart, including superior oral bioavailability and extended half-life in rodent models [1]. The carbon–fluorine bonds of the OCF₂H group resist cytochrome P450-mediated oxidative O-dealkylation, a primary clearance route for methoxy-substituted aromatics [2]. This established structure–metabolism relationship is directly transferable to the target compound, which incorporates the identical 3-OCF₂H pharmacophoric element.

Metabolic stability CYP450 resistance Pharmacokinetics

Enzyme Inhibition Potency of the 4-(4-Methoxyphenyl)piperazine Scaffold

The 4-(4-methoxyphenyl) substitution on the piperazine ring is a privileged motif for enzyme inhibition within the carbothioamide class. BRENDA database entries record an IC₅₀ of 0.016 µM (16 nM) for the closely related analog N-(4,6-dimethylpyridin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide at pH 8.0 and 22 °C [1]. A comparator bearing a 3-trifluoromethylphenyl group on the piperazine nitrogen—N-(4-methylpyridin-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide—yields an IC₅₀ of 0.0153 µM under identical assay conditions, indicating that the 4-methoxyphenyl motif delivers potency essentially equivalent to the electron-withdrawing CF₃-phenyl substituent while offering distinct physicochemical and hydrogen-bonding properties [2]. The PHGDH inhibitor NCT-503 (IC₅₀ = 2.5 µM) demonstrates that piperazine-1-carbothioamides with alternative N-aryl capping groups can differ in potency by more than 150-fold, underscoring the critical contribution of the 4-methoxyphenyl group to target affinity .

Enzyme inhibition PHGDH SAR

Antimicrobial Activity and Antibacterial Target Space Differentiated from Direct Structural Analogs

The piperazine-1-carbothioamide scaffold has been validated in two distinct antibacterial target spaces: (i) bacterial phosphopantetheinyl transferase (PPTase) inhibition by 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides such as ML267, which exhibits an Sfp-PPTase IC₅₀ of 0.29 µM and Gram-positive-selective bactericidal activity [1]; and (ii) dihydrofolate reductase (DHFR) inhibition by the 4-nitrophenyl-substituted analog, which demonstrates MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against MRSA . The target compound—bearing a 3-difluoromethoxyphenyl carbothioamide terminus and a 4-methoxyphenyl group on the piperazine—occupies a unique chemical space distinct from both the 4-nitrophenyl-DHFR series and the 2-pyridinyl-PPTase series, suggesting a differentiated polypharmacology or target-selectivity profile that cannot be achieved by either analog class alone. Additionally, piperazine-1-carbothioamides with N-alkyl/aryl substitution have demonstrated anti-Trichomonas (MIC 46.72 µM) and antifungal (MIC 9.34–74.8 µM) activities [2], further expanding the addressable pathogen panel.

Antimicrobial PPTase DHFR Gram-positive

Optimal Research and Procurement Application Scenarios for N-[3-(Difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide


PDE4D Isoform-Selective Chemical Probe Development for CNS cAMP Signaling Studies

The 3-difluoromethoxy substituent is a validated selectivity handle for PDE4D3 over other PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2) [1]. Researchers developing chemical probes for central nervous system cAMP signaling—where PDE4D selectivity is essential to minimize emetic side effects mediated by PDE4A/B isoforms—should prioritize this compound over the 4-difluoromethoxy or 4-nitro analogs, which are directed toward DHFR inhibition . Pair with recombinant human PDE4D3 enzymatic assays and cell-based cAMP accumulation readouts.

Metabolic-Stability-Optimized Lead Generation for In Vivo Pharmacology

The OCF₂H group confers resistance to CYP450-mediated oxidative O-dealkylation, a primary clearance pathway for methoxy-substituted aromatics [2]. Compound 3b in the PDE4D series (3-OCF₂H substitution) demonstrated improved oral bioavailability and half-life relative to its non-fluorinated analogue [1]. Procurement of the target compound for in vivo PK/PD studies is warranted when metabolic stability is a key selection criterion; the non-fluorinated (3-OCH₃) analog should be excluded from head-to-head comparisons due to its documented metabolic liability.

Antibacterial Screening Against Gram-Positive Pathogens Including MRSA

Structurally related piperazine-1-carbothioamides exhibit submicromolar PPTase inhibition (ML267: Sfp-PPTase IC₅₀ = 0.29 µM) [3] and DHFR-dependent anti-MRSA activity (4-nitrophenyl analog: MRSA MIC = 16 µg/mL) . The target compound—combining 3-OCF₂H and 4-OCH₃ substitution—occupies a distinct chemical space from both comparator series and should be included in phenotypic screening cascades against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and Clostridioides difficile to identify potentially novel mechanisms of action. Use broth microdilution methodology (CLSI M07) with comparator antibiotics (vancomycin, linezolid) as internal controls.

Enzyme Panel Profiling for Kinase, Dehydrogenase, and Transferase Target Deconvolution

The 4-(4-methoxyphenyl)piperazine-1-carbothioamide scaffold has demonstrated low-nanomolar enzyme inhibition (IC₅₀ = 0.016 µM for the 4,6-dimethylpyridin-2-yl analog) [4], whereas the 4-trifluoromethylbenzyl variant (NCT-503) inhibits PHGDH with IC₅₀ = 2.5 µM . The target compound is suitable for broad-panel enzyme profiling (kinase panel, dehydrogenase panel, phosphotransferase panel) to deconvolute its molecular target(s). Including the 4-nitrophenyl DHFR inhibitor and the 2-pyridinyl PPTase inhibitor as reference controls will enable rapid classification of the compound's primary pharmacology and selectivity window.

Quote Request

Request a Quote for N-[3-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)piperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.